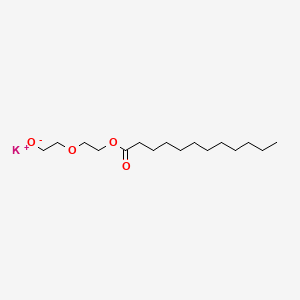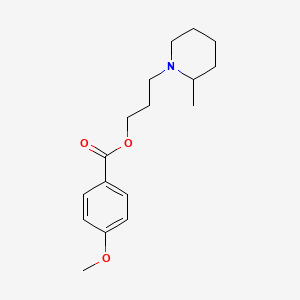
3-(2'-Methylpiperidino)propyl p-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2'-Methylpiperidino)propyl p-methoxybenzoate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a piperidine ring with a methyl group at the 2' position, a propyl chain, and a p-methoxybenzoate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2'-Methylpiperidino)propyl p-methoxybenzoate typically involves the following steps:
Formation of 2'-Methylpiperidine: This can be achieved through the reduction of 2-methylpiperidone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
Alkylation: The 2'-methylpiperidine is then alkylated with an appropriate alkyl halide, such as propyl bromide, to form 3-(2'-Methylpiperidino)propyl chloride.
Esterification: Finally, the resulting chloride is reacted with p-methoxybenzoic acid in the presence of a base, such as triethylamine, to form the desired ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2'-Methylpiperidino)propyl p-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Piperidine derivatives, ketones, carboxylic acids.
Reduction: Piperidine derivatives, alcohols, amines.
Substitution: Substituted piperidines, esters, amides.
Wissenschaftliche Forschungsanwendungen
3-(2'-Methylpiperidino)propyl p-methoxybenzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Industry: Use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-(2'-Methylpiperidino)propyl p-methoxybenzoate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
3-(2-Methylpiperidino)propionitrile: Similar structure but with a nitrile group instead of the ester.
2-Methylpiperidine: A simpler compound without the propyl and benzoate groups.
p-Methoxybenzoic Acid: The acid component of the ester.
Uniqueness: 3-(2'-Methylpiperidino)propyl p-methoxybenzoate is unique due to its combination of structural features, which allow for diverse chemical reactivity and potential applications. Its ester group and piperidine ring provide distinct chemical properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its versatile chemical structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Eigenschaften
CAS-Nummer |
63916-95-0 |
|---|---|
Molekularformel |
C17H25NO3 |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
3-(2-methylpiperidin-1-yl)propyl 4-methoxybenzoate |
InChI |
InChI=1S/C17H25NO3/c1-14-6-3-4-11-18(14)12-5-13-21-17(19)15-7-9-16(20-2)10-8-15/h7-10,14H,3-6,11-13H2,1-2H3 |
InChI-Schlüssel |
ADQDRPUFTMYUAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


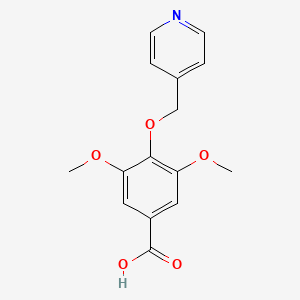
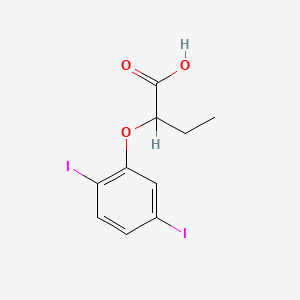
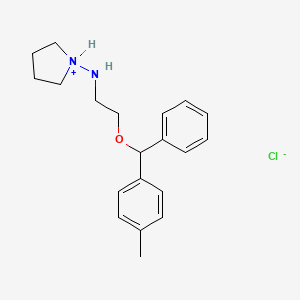
![O-[2-(4-Fluoro-phenoxy)-ethyl]-hydroxylamine hydrochloride](/img/structure/B15348051.png)
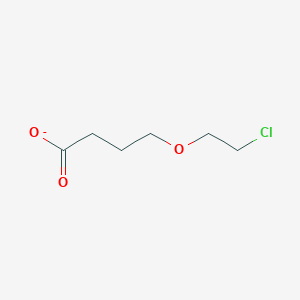
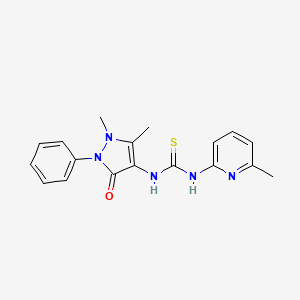
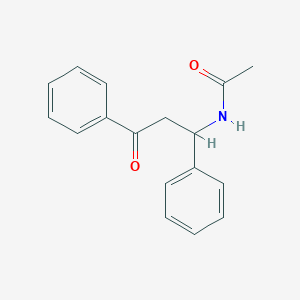
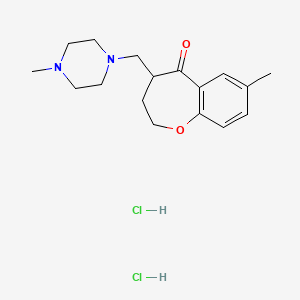
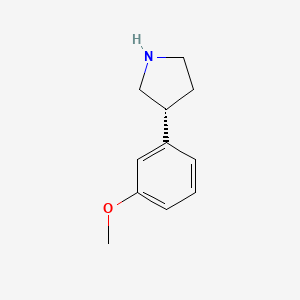
![[2-[2-[[2-[Dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azaniumyl]acetyl]amino]ethylamino]-2-oxoethyl]-dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azanium;dichloride](/img/structure/B15348095.png)
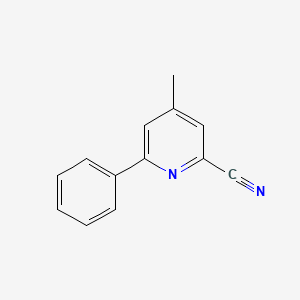
![tert-butyl 4-[3-(2,2,2-trifluoroethoxy)phenyl]piperazine-1-carboxylate](/img/structure/B15348124.png)
